REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.CC[N:32]([CH:36](C)C)C(C)C.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40].C1(C)C=CC=CC=1>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:32][C:36](=[O:20])[O:43][C:39]([CH3:42])([CH3:41])[CH3:40])[CH:8]=[C:9]([Cl:11])[CH:10]=1 |f:3.4|
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Name
|
|
Quantity
|
2.03 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C(=O)O)C=C(C1)Cl)F
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
t-butanol toluene
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Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The mixture was concentrated
|
Type
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CUSTOM
|
Details
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partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (30:1 to 10:1 hexanes/ethyl acetate eluant)
|
Name
|
|
Type
|
product
|
Smiles
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BrC=1C(=C(C=C(C1)Cl)NC(OC(C)(C)C)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |